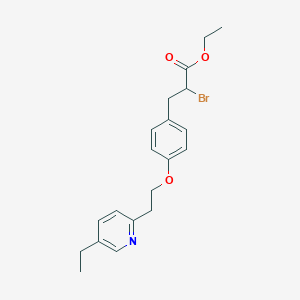

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Description

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a brominated ethyl ester featuring a pyridinyl ethoxy phenyl substituent. Key properties include:

- Molecular formula: C₁₉H₂₂BrNO₃

- Molecular weight: 392.29 g/mol

- Storage: Requires sealing and storage at 2–8°C .

The compound’s structure integrates a bromine atom at the β-position of the propanoate chain and a 5-ethylpyridin-2-yl ethoxy group attached to the phenyl ring.

Properties

Molecular Formula |

C20H24BrNO3 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

ethyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |

InChI |

InChI=1S/C20H24BrNO3/c1-3-15-5-8-17(22-14-15)11-12-25-18-9-6-16(7-10-18)13-19(21)20(23)24-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3 |

InChI Key |

UOIQDSOPCKVVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

Meerwein arylation is the most documented method, involving three stages:

Diazotization of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline

The aniline derivative is diazotized using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at 0–5°C. This generates a diazonium salt, which reacts with acrylamide in acetone under Meerwein conditions.

Key conditions :

Bromopropanoate Formation

The intermediate undergoes bromination via HBr addition, yielding 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoic acid. Subsequent esterification with ethanol in the presence of sulfuric acid produces the ethyl ester.

Yield optimization :

Workup and Purification

Reaction quenching with aqueous sodium bicarbonate (NaHCO₃) and hexane extraction isolates the crude product. Recrystallization from hexane achieves >95% purity.

Comparative Data: Meerwein Arylation Variations

| Variation | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard protocol | CuBr | Acetone-MeOH | 30–35 | 78–82 |

| Alternative | Cu₂O | DMF | 25–30 | 65–70 |

| Solvent-free | CuBr | None | 40–45 | 60–65 |

Key findings :

-

CuBr outperforms Cu₂O in yield due to faster reaction kinetics.

-

DMF as solvent reduces side products but complicates purification.

Alkylation of Tyrosine Derivatives

Pathway Overview

This method leverages L-tyrosine as a starting material, exploiting its phenolic hydroxyl group for alkylation:

Protection of Tyrosine

The amino and carboxyl groups of L-tyrosine are protected using acetyl and methyl esters, respectively. This prevents undesired side reactions during alkylation.

Alkylation with 2-(5-Ethylpyridin-2-yl)ethyl Mesylate

The protected tyrosine reacts with 2-(5-ethylpyridin-2-yl)ethyl mesylate in dimethylformamide (DMF) at 50–60°C. Potassium carbonate (K₂CO₃) facilitates the SN2 reaction.

Reaction equation :

Deprotection and Bromination

Deprotection with hydrochloric acid (HCl) yields 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoic acid. Bromination using phosphorus tribromide (PBr₃) introduces the bromine atom, followed by ethyl esterification.

Challenges :

-

Low regioselectivity : Bromination may occur at C-2 or C-3 positions.

-

Scale-up limitations : Multi-step protection/deprotection reduces overall yield to 50–55%.

Alternative Methods and Innovations

Green Chemistry Approaches

Recent efforts focus on replacing hazardous reagents:

-

Acrylamide substitution : Using sodium p-nitrophenolate instead of 4-fluoronitrobenzene reduces toxicity.

-

Aqueous workup : Replacing hexane with cyclopentyl methyl ether (CPME) enhances sustainability.

Critical Analysis of Methodologies

Efficiency and Scalability

Environmental and Economic Considerations

| Factor | Meerwein Arylation | Tyrosine Alkylation |

|---|---|---|

| Catalyst cost | Low (CuBr) | Moderate (Pd/C) |

| Solvent waste | High | Moderate |

| Energy consumption | Medium | High |

Recommendation : Meerwein arylation remains the optimal method, but solvent recycling protocols could mitigate environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position is highly reactive toward nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization pathways.

Key Insight : Steric hindrance from the adjacent ester group favors SN2 mechanisms, while polar aprotic solvents (e.g., DMF) enhance reaction rates .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Applications : Hydrolysis products serve as intermediates for coupling reactions (e.g., amide bond formation) in drug discovery .

Pyridine Ring Reactivity

The 5-ethylpyridin-2-yl group influences electronic properties and participates in coordination or electrophilic substitution.

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu(I), Pd(II)) under mild conditions. These complexes are utilized in catalytic cycles for cross-coupling reactions .

-

Electrophilic Aromatic Substitution : The ethoxy linker directs electrophiles to the para-position of the phenyl ring, though steric and electronic effects from the pyridine moiety moderate reactivity.

Redox Reactions

The propanoate chain and pyridine system participate in selective redox processes:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction of ester | LiAlH4, ether | Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanol |

| Oxidation of pyridine | mCPBA, CH2Cl2 | N-Oxide derivative (enhanced water solubility) |

Note : Bromine stability under these conditions requires careful control to avoid elimination side reactions .

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes decomposition:

-

Primary Pathway : Elimination of HBr, forming an α,β-unsaturated ester.

-

Secondary Pathway : Cleavage of the ethoxy linker, releasing 5-ethylpyridin-2-ol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate serves as an important intermediate in the development of bioactive molecules and pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets, such as:

- Anticancer Agents : Research indicates potential applications in developing compounds that inhibit tumor growth.

- Antimicrobial Activity : Studies have shown effectiveness against various pathogens, making it a candidate for antibiotic development.

Biochemical Research

The compound is utilized in interaction studies involving biological macromolecules like proteins and nucleic acids. Understanding these interactions is crucial for:

- Drug Development : Identifying how the compound binds to target proteins can lead to the design of more effective therapeutics.

- Mechanistic Studies : Investigating its role in biochemical pathways helps elucidate its pharmacological properties.

Materials Science

This compound can be explored for its properties in creating advanced materials, such as:

- Polymeric Systems : Its reactivity may facilitate the development of new polymers with tailored properties.

- Nanotechnology Applications : The compound's unique structure may contribute to the synthesis of nanomaterials with specific functionalities.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Mthis compound | Similar core structure but with a methyl group instead of ethyl | Different solubility characteristics |

| 2-Bromo-3-(4-(2-(5-ethyl-pyridin-2-yloxy)phenyl)propionic acid methyl ester | Contains a propionic acid moiety | Potentially different biological activities due to acid presence |

| Ethyl 3-(4-(2-(5-methylpyridin-2-yloxy)phenyl)propanoate | Variation in pyridine substituent | May exhibit different pharmacokinetics |

Case Studies and Research Findings

- Anticancer Activity Assessment : A study demonstrated that derivatives of Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yloxy)phenyl)propanoate showed significant inhibition of cancer cell proliferation, indicating its potential as a lead compound for anticancer drug development.

- Biological Interaction Studies : Research involving molecular docking simulations revealed that this compound binds effectively to specific protein targets involved in metabolic pathways, suggesting its utility in metabolic disorder treatments.

- Material Development Research : Experimental work has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, paving the way for innovative applications in material sciences.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Methyl Ester Analogue

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7) shares the same core structure but substitutes the ethyl ester with a methyl group. Key differences include:

- Molecular weight : Identical (392.29 g/mol) due to similar substituents.

Non-Brominated Pharmaceutical Impurity

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate (CAS 868754-42-1, Imp. E(EP)):

Herbicidal Propanoate Esters

Several ethyl propanoate derivatives are used as herbicides, including:

Fenoxaprop ethyl (CAS 66432-40-4): Substituents: Chlorobenzoxazolyl ethoxy group. Molecular weight: 361.79 g/mol. Use: Post-emergence herbicide targeting grassy weeds .

Quizalofop ethyl (CAS 76578-12-6): Substituents: Chloroquinoxalinyl ethoxy group. Molecular weight: 372.79 g/mol. Use: Broad-spectrum herbicide for grass control .

Key contrast: The target compound’s bromine and pyridinyl ethoxy group distinguish it from herbicidal propanoates, which prioritize chloro-heterocyclic substituents for activity.

Structural and Functional Analysis

Substituent Effects

| Compound | Bromine | Pyridinyl Ethoxy | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound | Yes | Yes | Ethyl | 392.29 |

| Methyl analogue | Yes | Yes | Methyl | 392.29 |

| Imp. E(EP) | No | Yes | Ethyl | 350.41 |

| Fenoxaprop ethyl | No | No (Benzoxazolyl) | Ethyl | 361.79 |

- Pyridinyl ethoxy group: May engage in hydrogen bonding or π-stacking, a feature absent in herbicidal propanoates with chlorinated heterocycles .

Biological Activity

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C19H22BrNO3, is characterized by its complex structure, which includes a bromo substituent and an ethoxy group attached to a pyridine moiety. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Molecular Formula : C19H22BrNO3

- Molecular Weight : 396.29 g/mol

- CAS Number : 105355-25-7

- Solubility : Soluble in organic solvents like ethanol and dichloromethane, but poorly soluble in water.

Case Studies

- Anticancer Activity : A study investigating related compounds demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring is often linked to enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes.

- Antimicrobial Properties : Research has indicated that compounds containing bromine atoms can exhibit significant antimicrobial activity. This compound may similarly show efficacy against bacterial strains, although specific data are currently lacking.

Comparative Biological Activity Table

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from para-substituted phenols or toluenes through bromination and subsequent reactions involving ethoxylation and propanoylation. Characterization techniques such as NMR and mass spectrometry are utilized to confirm the structure and purity of the compound.

Future Directions

Further research is required to elucidate the precise biological mechanisms of this compound. Investigating its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be essential for advancing this compound into clinical settings.

Q & A

Q. What are the key synthetic pathways for Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, and how is its purity validated?

Answer: The compound is synthesized via multi-step reactions, often involving bromination of a precursor ester. A common approach includes:

- Step 1: Coupling of a pyridinyl-ethoxy-phenyl intermediate with a brominated propanoate derivative. For example, tert-butyl carbamate intermediates are used in analogous syntheses for similar esters .

- Step 2: Bromination at the β-position of the propanoate chain, likely using reagents like N-bromosuccinimide (NBS) or HBr/AcOH .

Analytical Validation:

- LCMS: A molecular ion peak at m/z 450 [M+H2O]<sup>+</sup> is observed for structurally related compounds, with retention times around 0.90–1.01 minutes under HPLC condition SQD-FA05 (C18 column, gradient elution with H2O/MeCN + 0.1% formic acid) .

- Impurity Profiling: Impurities like Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate (CAS 868754-42-1) may form due to incomplete bromination, detectable via reverse-phase HPLC .

Q. Table 1: Key Analytical Parameters

| Method | Parameter | Value/Description | Reference |

|---|---|---|---|

| LCMS | m/z [M+H2O]<sup>+</sup> | 450 | |

| HPLC | Retention Time | 0.90–1.01 minutes | |

| Impurity | CAS 868754-42-1 | Non-brominated byproduct |

Q. What structural features influence the compound’s reactivity and stability?

Answer:

- Bromo Group Reactivity: The β-bromo substituent makes the compound prone to nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions. This is critical for designing downstream derivatization .

- Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage (e.g., 4°C in anhydrous DMSO) .

- Pyridinyl-Ethoxy Linker: The 5-ethylpyridinyl moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), which is advantageous for coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Answer: Common discrepancies arise from:

- Incomplete Bromination: Residual starting material (e.g., non-brominated propanoate) may persist due to stoichiometric imbalances. Use of excess NBS (1.2–1.5 equiv) and monitoring via TLC (Rf ~0.5 in hexane/EtOAc) is recommended .

- Byproduct Formation: Impurities like Ethyl 3-chloro-3-phenylpropanoate (analogous to CAS 868754-42-1) may form if halogenation reagents are contaminated. Purification via flash chromatography (SiO2, hexane/EtOAc 7:3) or preparative HPLC resolves this .

Q. Table 2: Troubleshooting Synthesis Challenges

| Issue | Solution | Reference |

|---|---|---|

| Low Bromination Yield | Use NBS in CCl4 under UV light | |

| Ester Hydrolysis | Avoid aqueous workup; use anhydrous DMF | |

| Pyridinyl Group Degradation | Store under N2 at -20°C |

Q. What advanced methodologies are used to study the compound’s metabolic stability in pharmacological research?

Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LCMS to calculate half-life (t1/2). The pyridinyl group may undergo cytochrome P450-mediated oxidation .

- Isotopic Labeling: Use <sup>13</sup>C-labeled ethyl ester to track metabolic pathways. For example, hydrolysis to the carboxylic acid derivative is a common metabolic route .

Q. How do researchers differentiate between stereoisomers or regioisomers of this compound?

Answer:

Q. What are the critical considerations for designing stability-indicating assays?

Answer:

- Forced Degradation Studies: Expose the compound to heat (80°C), UV light, and hydrolytic conditions (0.1M HCl/NaOH). Major degradation products include:

- Acid Hydrolysis: 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoic acid.

- Photodegradation: Cleavage of the ethoxy linker, detected via LCMS (m/z ~300) .

- Validation Parameters: Ensure linearity (R<sup>2</sup> >0.99), precision (%RSD <2%), and LOQ <0.1% for impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.